molecular formula C19H18N6O2 B4017491 N-methyl-3-(1-methyl-1H-pyrrol-2-yl)-N-[(3-pyridin-4-ylisoxazol-5-yl)methyl]-1H-pyrazole-5-carboxamide

N-methyl-3-(1-methyl-1H-pyrrol-2-yl)-N-[(3-pyridin-4-ylisoxazol-5-yl)methyl]-1H-pyrazole-5-carboxamide

Cat. No. B4017491
M. Wt: 362.4 g/mol
InChI Key: QLYSQUWHDCZMBQ-UHFFFAOYSA-N
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Description

This compound represents a class of chemicals with a complex structure, involving multiple heterocyclic rings including pyrrole, pyrazole, pyridine, and isoxazole units. Such compounds are of interest due to their potential for various biological activities and their applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, starting from readily available chemicals. For instance, the synthesis of structurally related pyrazole derivatives can be achieved through reactions involving carboxylic acids, ethyl 2-cyanoacetate, and subsequent cyclization and functionalization steps to introduce various substituents like methylpiperazinyl and methylpyridinyl groups (Wang et al., 2018).

Molecular Structure Analysis

Molecular structure analysis of these compounds often employs computational methods alongside spectroscopic techniques. Studies on related compounds highlight the importance of conformational analyses to understand the spatial arrangement of atoms and functional groups, which significantly influences the compound's reactivity and interaction with biological targets (Shim et al., 2002).

Chemical Reactions and Properties

The chemical reactivity of such compounds can include nucleophilic addition, cycloaddition, and electrophilic substitution reactions, depending on the functional groups present. The isoxazole and pyrazole units, for example, are known for participating in cycloaddition reactions to form highly functionalized heterocyclic compounds (Ruano et al., 2005).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for determining the compound's suitability for further applications. X-ray crystallography provides detailed information on the molecular and crystal structure, enabling the prediction of physical properties (Kumara et al., 2018).

Scientific Research Applications

Molecular Interaction and Pharmacophore Models

One area of research focuses on the molecular interaction of related compounds with receptors, employing techniques like AM1 molecular orbital method and 3D-quantitative structure-activity relationship (QSAR) models. These studies aim to understand the conformational preferences and energetic stability of such compounds, contributing to the development of unified pharmacophore models for receptor ligands (Shim et al., 2002).

Synthesis and Evaluation as Anticancer Agents

Research has been conducted on synthesizing novel derivatives and evaluating their potential as anticancer agents. This involves the creation of pyrazolopyrimidines and other related structures to assess their cytotoxic activities against various cancer cell lines (Rahmouni et al., 2016).

Antibacterial Activity

Some derivatives have been synthesized and assessed for their antibacterial efficacy against Gram-negative and Gram-positive bacteria. The structural features, such as the carboxamide group, play a significant role in their activity against specific bacterial strains (Panda et al., 2011).

Functionalization Reactions and Theoretical Studies

Functionalization reactions of related compounds and their theoretical studies highlight the versatility of these compounds as scaffolds for further chemical modifications. These modifications aim to explore their potential applications in medicinal chemistry and as intermediates for synthesizing more complex molecules (Yıldırım et al., 2005).

PET Imaging Agents

Derivatives have been synthesized for potential use as PET imaging agents, specifically targeting enzymes related to neuroinflammation. This research is crucial for developing new diagnostic tools for neurodegenerative diseases (Wang et al., 2018).

Luminescence Properties and Medicinal Value

Studies also cover the synthesis and luminescence properties of novel aromatic carboxylic acid derivatives and their lanthanide complexes. This research is significant for potential applications in medicinal chemistry, highlighting the binding characteristics of these compounds with proteins like bovine serum albumin (BSA) (Tang et al., 2011).

properties

IUPAC Name

N-methyl-3-(1-methylpyrrol-2-yl)-N-[(3-pyridin-4-yl-1,2-oxazol-5-yl)methyl]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O2/c1-24-9-3-4-18(24)16-11-17(22-21-16)19(26)25(2)12-14-10-15(23-27-14)13-5-7-20-8-6-13/h3-11H,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLYSQUWHDCZMBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NNC(=C2)C(=O)N(C)CC3=CC(=NO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-3-(1-methylpyrrol-2-yl)-N-[(3-pyridin-4-yl-1,2-oxazol-5-yl)methyl]-1H-pyrazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-methyl-3-(1-methyl-1H-pyrrol-2-yl)-N-[(3-pyridin-4-ylisoxazol-5-yl)methyl]-1H-pyrazole-5-carboxamide
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N-methyl-3-(1-methyl-1H-pyrrol-2-yl)-N-[(3-pyridin-4-ylisoxazol-5-yl)methyl]-1H-pyrazole-5-carboxamide
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N-methyl-3-(1-methyl-1H-pyrrol-2-yl)-N-[(3-pyridin-4-ylisoxazol-5-yl)methyl]-1H-pyrazole-5-carboxamide
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N-methyl-3-(1-methyl-1H-pyrrol-2-yl)-N-[(3-pyridin-4-ylisoxazol-5-yl)methyl]-1H-pyrazole-5-carboxamide
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N-methyl-3-(1-methyl-1H-pyrrol-2-yl)-N-[(3-pyridin-4-ylisoxazol-5-yl)methyl]-1H-pyrazole-5-carboxamide
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N-methyl-3-(1-methyl-1H-pyrrol-2-yl)-N-[(3-pyridin-4-ylisoxazol-5-yl)methyl]-1H-pyrazole-5-carboxamide

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